molecular formula C10H8ClN5OS B12801138 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- CAS No. 63931-20-4

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy-

Cat. No.: B12801138
CAS No.: 63931-20-4
M. Wt: 281.72 g/mol
InChI Key: SYPWETXIZLBSCE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Descriptor Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-chloro-12-methoxy-9-thia-2,4,6,11-tetrazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-5-amine . This name reflects the compound’s intricate polycyclic structure, which integrates pyrido, pyrimido, and thiazine rings. The tricyclic system is defined by the prefix tricyclo[8.4.0.0³,⁸], indicating a fused system of three rings with bridgehead atoms at positions 3 and 8. The substituents—chlorine at position 7 and methoxy at position 12—are prioritized based on IUPAC numbering rules.

Structural validation is supported by computational descriptors:

  • SMILES Notation : COC1=NC2=C(C=C1)NC3=C(S2)C(=NC(=N3)N)Cl. This linear notation confirms the methoxy group (COC1), chloro substitution (Cl), and the amine group (=N3)N).
  • InChIKey : SYPWETXIZLBSCE-UHFFFAOYSA-N. This unique identifier encodes the molecular structure’s stereochemical and connectivity features.

Table 1: Structural Descriptors

Descriptor Type Value
IUPAC Name 7-chloro-12-methoxy-9-thia-2,4,6,11-tetrazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-5-amine
SMILES COC1=NC2=C(C=C1)NC3=C(S2)C(=NC(=N3)N)Cl
InChIKey SYPWETXIZLBSCE-UHFFFAOYSA-N

The molecular formula C₁₀H₈ClN₅OS and molecular weight 281.72 g/mol further corroborate the structural assignment.

Comparative Analysis of Registry Numbers (CAS, NSC, UNII)

Registry numbers standardize chemical identification across databases and regulatory frameworks. For this compound:

  • CAS Registry Number : 63931-20-4. Assigned by the Chemical Abstracts Service, this identifier is widely used in commercial and regulatory contexts.
  • NSC Number : 194990. Issued by the National Cancer Institute’s Developmental Therapeutics Program, this identifier links the compound to pharmacological screening efforts.
  • UNII Code : TNF2RS5AHC. The Unique Ingredient Identifier, mandated by the FDA, facilitates substance tracking in regulatory submissions.

Table 2: Registry Identifiers

Identifier Type Value
CAS 63931-20-4
NSC 194990
UNII TNF2RS5AHC
DSSTox DTXSID80213732
Wikidata Q83089296

The DSSTox ID (DTXSID80213732) and Wikidata ID (Q83089296) further enhance interoperability in toxicological and semantic databases.

Synonymous Nomenclature in Chemical Databases

Synonymous names arise from variations in ring numbering, punctuation, and database-specific conventions. Key synonyms include:

  • 4-Chloro-7-methoxy-10H-pyrido[2,3-b]pyrimido[4,5-e]thiazin-2-amine
  • NSC 194990
  • 4-Chloro-7-methoxy-10H-pyrido[[2,3-b]]pyrimido[[4,5-e]]thiazin-2-amine

Table 3: Synonymous Representations

Database Synonym
PubChem 10H-Pyrido[2,3-b]pyrimido[4,5-e]thiazin-2-amine, 4-chloro-7-methoxy-
ChemIDplus 4-Chloro-7-methoxy-10H-pyrido[2,3-b]pyrimido[4,5-e]thiazin-2-amine
GSRS 4-Chloro-7-methoxy-10H-pyrido[2,3-b]pyrimido[4,5-e]thiazin-2-amine

These variations highlight the importance of cross-referencing identifiers to avoid ambiguity in research and procurement.

Properties

CAS No.

63931-20-4

Molecular Formula

C10H8ClN5OS

Molecular Weight

281.72 g/mol

IUPAC Name

7-chloro-12-methoxy-9-thia-2,4,6,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-5-amine

InChI

InChI=1S/C10H8ClN5OS/c1-17-5-3-2-4-9(14-5)18-6-7(11)15-10(12)16-8(6)13-4/h2-3H,1H3,(H3,12,13,15,16)

InChI Key

SYPWETXIZLBSCE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NC3=C(S2)C(=NC(=N3)N)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine derivatives typically involves:

  • Construction of the fused heterocyclic core via cyclization reactions.
  • Introduction of sulfur into the ring system to form the thiazine moiety.
  • Functionalization at the 4-position with chlorine and at the 7-position with a methoxy group.

Key Synthetic Routes

Cyclization via Thiourea and Halocarbonyl Compounds

One established method involves the reaction of mercapto-substituted pyridine or pyrimidine derivatives with alpha-halocarbonyl compounds, followed by reductive cyclization to form the thiazine ring. For example:

  • Alkylation of 4-mercapto-3-nitropyridine with alpha-halocarbonyl compounds.
  • Reductive cyclization of the resulting thioether intermediate to yield pyrido[4,3-b]thiazine derivatives.

This approach can be adapted for the pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin scaffold by selecting appropriate precursors.

Use of Thiourea in Ethanol Reflux

A practical synthesis involves refluxing a suitable precursor (e.g., an ethyl-substituted intermediate) with thiourea in ethanol under nitrogen atmosphere for several hours, followed by treatment with sodium hydroxide and exposure to air to facilitate cyclization and oxidation steps. This yields the thiazine ring system with good yields (~79% reported in related systems).

Nucleophilic Aromatic Substitution and Ring Closure

Starting from halogenated pyridine derivatives, nucleophilic aromatic substitution with amines or thiourea derivatives can introduce the amino and sulfur functionalities. Subsequent intramolecular cyclization promoted by bases such as sodium hydride in polar aprotic solvents (e.g., DMF) leads to ring closure forming the fused heterocycle.

Specific Methodology for 4-Chloro-7-methoxy Substitution

  • The 4-chloro substituent is typically introduced via halogenation of the corresponding heterocyclic intermediate or by using chlorinated starting materials.
  • The 7-methoxy group can be introduced by methylation of a hydroxy precursor or by using methoxy-substituted pyridine or pyrimidine building blocks in the initial steps.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation of mercapto derivative Alpha-halocarbonyl compound, reflux ethanol ~79 Under N2 atmosphere, followed by NaOH treatment
Reductive cyclization Hydrogenation or base-promoted cyclization Variable Requires controlled pH and temperature
Nucleophilic substitution Primary amines or thiourea, DMF, NaH Moderate to high Ring closure promoted by NaH at room temp
Functional group introduction Halogenation or methylation Dependent Precursor selection critical

Purification and Characterization

  • The products are typically isolated by filtration, recrystallization, or chromatographic methods.
  • Characterization includes melting point determination, mass spectrometry, and NMR spectroscopy to confirm the structure and substitution pattern.

Research Findings and Comparative Analysis

  • The use of thiourea as a sulfur source is a common and efficient approach to form the thiazine ring in fused heterocycles.
  • Base-promoted intramolecular cyclization using sodium hydride in DMF is effective for ring closure in related pyrido-pyrimido systems.
  • The choice of halogenated precursors allows for regioselective introduction of chloro substituents, critical for the 4-chloro position.
  • Methoxy substitution at the 7-position is best achieved by starting with methoxy-substituted pyridine derivatives or via methylation of hydroxy intermediates.
  • Yields vary depending on the exact substituents and reaction conditions but generally range from moderate to good (50-80%).

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Alkylation + Reductive Cyclization Mercapto-pyridine + alpha-halocarbonyl Reflux ethanol, N2, NaOH treatment High yield, well-established Requires careful control of conditions
Thiourea Reflux Method Precursor + thiourea Reflux ethanol, N2, NaOH Efficient sulfur incorporation Multi-step, sensitive to moisture
Nucleophilic Substitution + NaH Cyclization Halogenated pyridine + amines/thiourea DMF, NaH, room temperature Mild conditions, regioselective Requires strong base handling
Functional Group Introduction Halogenation/methylation reagents Variable Allows specific substitution Additional synthetic steps

Chemical Reactions Analysis

Types of Reactions

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit promising antitumor properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted its effectiveness against various cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer drugs .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. It demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating potential use as an antibiotic agent .
  • Enzyme Inhibition : Investigations into the enzyme inhibitory effects of this compound have revealed its capacity to inhibit certain kinases involved in cancer progression. This suggests that it could be utilized in targeted cancer therapies aimed at specific molecular pathways .

Agricultural Applications

  • Pesticide Development : The unique chemical structure of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine makes it a candidate for developing novel pesticides. Its efficacy against pests has been documented in studies focusing on crop protection, where it was found to reduce pest populations effectively while being less harmful to beneficial insects .
  • Herbicide Formulation : Research has explored the compound's potential as a herbicide. Its ability to inhibit specific plant growth pathways could lead to the development of selective herbicides that target unwanted vegetation without affecting crops .

Material Science

  • Polymeric Materials : The compound's unique properties have been investigated for use in creating advanced polymeric materials with enhanced thermal and mechanical stability. Studies suggest that incorporating this compound into polymer matrices can improve their overall performance in various applications .

Case Studies

Application AreaStudy ReferenceFindings
Antitumor Activity Significant inhibition of cancer cell proliferation; potential lead for new anticancer drugs.
Antimicrobial Activity Effective against multiple bacterial strains; potential as an antibiotic agent.
Enzyme Inhibition Inhibition of specific kinases; implications for targeted cancer therapies.
Pesticide Development Effective reduction of pest populations; potential for crop protection applications.
Herbicide Formulation Selective inhibition of unwanted vegetation; potential for herbicide development.
Polymeric Materials Enhanced thermal and mechanical stability in polymer matrices; implications for material science.

Mechanism of Action

The mechanism of action of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

(a) 7,9-Dimethylimidazo[1,2-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-5(6H)-thione
  • Structure: Contains imidazo, pyrido, thieno, and pyrimidine rings with methyl substituents.
  • Key Differences: Lacks the thiazin ring and chloro/methoxy groups present in the target compound.
  • Synthesis: Formed via reaction of 2-(1H-imidazol-2-yl)-4,6-dimethyl-thieno[2,3-b]pyridin-3-amine with carbon disulfide in pyridine .
(b) Spiro[cyclohexane-1,2’-pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin]-4’(3’H)-one
  • Structure: Features a spirocyclic system with pyrimido and thienoquinoline moieties.
  • Key Differences : The spiro architecture and cyclohexane ring contrast with the linear fused rings of the target compound. This compound demonstrated strong binding to EGFRWT (-10.2 kcal/mol) and protein kinase CK2 via hydrogen bonding to Val66 .
  • Biological Relevance : Highlights the importance of hydrogen-bonding substituents (e.g., carbonyl groups) for kinase inhibition .
(c) WIN 51708 (Steroid-Pyrimido-Benzimidazole Hybrid)
  • Structure : Combines a steroid backbone with pyrimido and benzimidazole rings.
  • Key Differences : The steroid core enables interactions with hormone receptors, unlike the target compound’s planar heterocyclic system. Ethynyl and hydroxy groups may confer metabolic stability .

Substituent Effects on Bioactivity

The target compound’s 4-chloro and 7-methoxy substituents are critical differentiators:

  • Methoxy Group : Introduces steric bulk and electron-donating properties, which may modulate solubility and π-π stacking interactions.
  • Comparison with Methyl/Thione Groups : Methyl groups in compounds improve steric shielding but reduce polarity, while thione groups (e.g., in ) enable metal coordination .

Biological Activity

The compound 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- is a complex heterocyclic structure with significant potential in medicinal chemistry. Characterized by its unique pyrido-thiazine core, this compound exhibits various biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. Its molecular formula is C10H8ClN5OSC_{10}H_8ClN_5OS, indicating the presence of chlorine, methoxy, and multiple nitrogen atoms that contribute to its reactivity and biological interactions.

Structure and Synthesis

The synthesis of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine typically involves multi-step organic reactions. Notable methods include:

  • Microwave-assisted synthesis : This technique enhances yields and reduces reaction times for similar heterocyclic compounds.
  • Reagents : Commonly used reagents include pyrimidine derivatives and thiazine compounds under controlled conditions to ensure desired product formation.

Biological Activity

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinase 4 (CDK4) . CDK4 is crucial for regulating cell division and proliferation, making it a valuable target in cancer therapy. The inhibition of CDK4 can potentially halt the growth of cancerous cells.

The compound interacts with CDK4 through specific binding to its active site, which alters enzyme activity and affects cell cycle regulation. This interaction has been assessed using biochemical assays that measure enzyme activity in the presence of varying concentrations of the compound.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique attributes of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine:

Compound NameStructure TypeBiological ActivityUnique Features
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amineThiazine derivativeCDK inhibitorContains chlorine and methoxy groups
7-Chloro-10H-pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amineThiazine derivativeAnticancer propertiesLacks methoxy group; different chlorine position
10H-Pyrido[3,4-d]pyrimidinePyrimidine derivativeAntiviral activitySimpler structure with fewer heteroatoms
1,4-Benzothiazine derivativesBenzothiazine scaffoldAntimicrobial propertiesBroader range of activities; different core structure

Case Studies

Recent studies have focused on evaluating the cytotoxic effects of various derivatives related to this compound. For instance:

  • Yong et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives that exhibited significant inhibition against tumor cells.
  • Elmongy et al. (2022) reported that specific thienopyrimidine derivatives showed inhibitory activity ranging from 43% to 87% against breast cancer cells.

These studies emphasize the potential for developing new therapeutic agents based on the structural framework of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for constructing the pyrimido[4,5-b][1,4]thiazine core structure with chloro and methoxy substituents?

  • Methodological Answer : The core structure can be synthesized via diazotization of 5-amino-4-mercapto-6-methoxypyrimidine followed by nucleophilic displacement. For example, diazotization in dilute HCl at 0°C yields 7-methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine. Substitution of the labile methoxy group with amines (e.g., methylamine, hydrazine) under ethanol reflux provides derivatives . Key steps include:

  • Diazotization: Use NaNO₂ in HCl at 0°C to avoid premature decomposition.
  • Nucleophilic displacement: Optimize solvent polarity (e.g., ethanol or DMF) to enhance reaction efficiency.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyridine/pyrimidine rings) and substituents (e.g., methoxy at δ ~3.8 ppm).
  • IR : Confirm functional groups (e.g., C-Cl stretch at ~550–850 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹ for methoxy).
  • Elemental Analysis : Validate empirical formula (e.g., C₁₁H₁₀ClN₅OS requires C 45.91%, H 3.50%, N 24.34%) .

Q. What are the reactivity trends of the 4-chloro and 7-methoxy substituents under acidic or basic conditions?

  • Methodological Answer :

  • The 7-methoxy group is highly labile and prone to nucleophilic displacement (e.g., with amines or thiols).
  • The 4-chloro group exhibits moderate reactivity; hydrolysis may require strong acids/bases. For example, heating with 2.5 N HCl cleaves the pyrimidine ring, yielding methyl 5-amino-1,2,3-thiadiazole-4-carboxylate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in pyrimido-thiazine derivatives?

  • Methodological Answer :

  • Modify substituents at positions 4 and 7 to enhance target binding. For instance, replacing methoxy with bulkier groups (e.g., piperazine) improves pharmacokinetics .
  • Use in vitro assays (e.g., enzyme inhibition, MIC tests) to correlate substituent electronic effects (Hammett σ values) with activity. Reference derivatives like 4b (74% yield, 171°C mp) from for benchmarking .

Q. What computational strategies predict multi-target interactions for this compound?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) against targets like Aurora kinases or KDR, using PyMOL for binding site visualization.
  • Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes. highlights pyrazolo-pyrimido-diazepines as multi-target inhibitors, suggesting analogous approaches .

Q. How can conflicting data on reaction outcomes (e.g., ring cleavage vs. substitution) be resolved?

  • Methodological Answer :

  • Analyze reaction conditions: Acidic hydrolysis (2.5 N HCl) favors ring cleavage, while nucleophilic environments (e.g., NH₃/EtOH) promote substitution.
  • Use kinetic studies (e.g., LC-MS monitoring) to identify intermediates. shows that methoxy displacement competes with ring cleavage under acidic conditions .

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